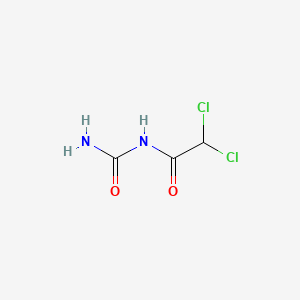
Dichloroacetylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroacetylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two chlorine atoms attached to an acetyl group, which is further bonded to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloroacetylurea can be synthesized through several methods. One common synthetic route involves the reaction of dichloroacetyl chloride with urea. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CHCl}_2\text{COCl} + \text{NH}_2\text{CONH}_2 \rightarrow \text{CHCl}_2\text{CONHCONH}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using dichloroacetyl chloride and urea as starting materials. The reaction is carried out in a suitable solvent, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dichloroacetylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dichloroacetic acid and urea.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted urea derivatives.
Hydrolysis: Dichloroacetic acid and urea.
Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced products can be formed.
Aplicaciones Científicas De Investigación
Dichloroacetylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dichloroacetyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemicals and materials, including herbicides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dichloroacetylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroacetyl chloride: A related compound used in the synthesis of dichloroacetylurea.
Dichloroacetic acid: Formed as a hydrolysis product of this compound.
Other Urea Derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness
This compound is unique due to the presence of both dichloroacetyl and urea groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63980-73-4 |
|---|---|
Fórmula molecular |
C3H4Cl2N2O2 |
Peso molecular |
170.98 g/mol |
Nombre IUPAC |
N-carbamoyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C3H4Cl2N2O2/c4-1(5)2(8)7-3(6)9/h1H,(H3,6,7,8,9) |
Clave InChI |
NGEDENYFDJSBAU-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NC(=O)N)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


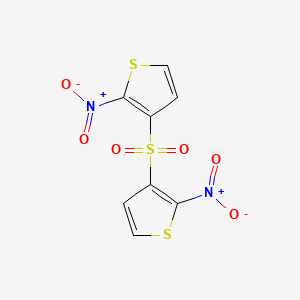
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
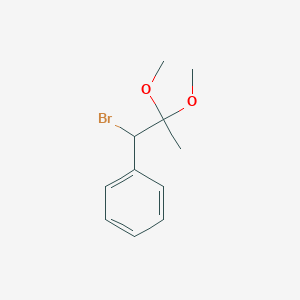

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)

![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)

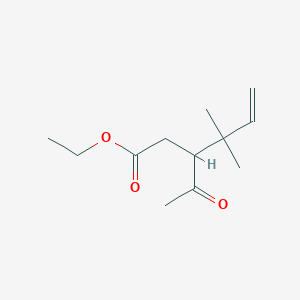
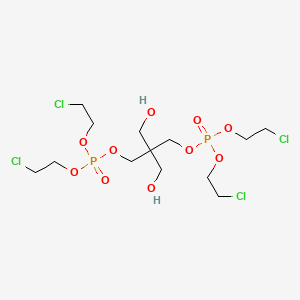

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
